Baxdrostat

Description

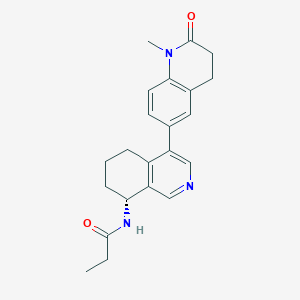

Structure

3D Structure

Properties

CAS No. |

1428652-17-8 |

|---|---|

Molecular Formula |

C22H25N3O2 |

Molecular Weight |

363.5 g/mol |

IUPAC Name |

N-[(8R)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide |

InChI |

InChI=1S/C22H25N3O2/c1-3-21(26)24-19-6-4-5-16-17(12-23-13-18(16)19)14-7-9-20-15(11-14)8-10-22(27)25(20)2/h7,9,11-13,19H,3-6,8,10H2,1-2H3,(H,24,26)/t19-/m1/s1 |

InChI Key |

VDEUDSRUMNAXJG-LJQANCHMSA-N |

Isomeric SMILES |

CCC(=O)N[C@@H]1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C |

Canonical SMILES |

CCC(=O)NC1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C |

Origin of Product |

United States |

Foundational & Exploratory

Baxdrostat's Mechanism of Action in Resistant Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resistant hypertension, defined as blood pressure that remains uncontrolled despite the use of three or more antihypertensive agents of different classes, including a diuretic, represents a significant clinical challenge and an area of unmet medical need. Dysregulation of the renin-angiotensin-aldosterone system (RAAS), specifically the excessive production of aldosterone (B195564), has been identified as a key pathophysiological driver in many of these patients. Baxdrostat (CIN-107) is a novel, potent, and highly selective oral inhibitor of aldosterone synthase (encoded by the CYP11B2 gene), the critical enzyme responsible for the final conversion of 11-deoxycorticosterone to aldosterone in the adrenal cortex. By directly targeting the synthesis of aldosterone, baxdrostat effectively reduces aldosterone levels, leading to significant reductions in blood pressure without impacting cortisol production. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to baxdrostat's development for resistant hypertension.

Core Mechanism of Action: Selective Aldosterone Synthase Inhibition

Baxdrostat's therapeutic effect stems from its highly selective, competitive inhibition of aldosterone synthase (CYP11B2). This enzyme is a crucial component of the RAAS pathway, catalyzing the final three steps in aldosterone biosynthesis.

The selectivity of baxdrostat is a key differentiator from earlier, less selective inhibitors. The enzyme responsible for cortisol synthesis, 11β-hydroxylase (CYP11B1), shares 93% sequence homology with aldosterone synthase, making selective inhibition challenging. Off-target inhibition of CYP11B1 can lead to adrenocortical insufficiency. Preclinical and early clinical studies have demonstrated that baxdrostat possesses a high selectivity ratio of over 100:1 for CYP11B2 over CYP11B1. This allows for potent suppression of aldosterone production at therapeutic doses while preserving the physiological cortisol response.

By inhibiting CYP11B2, baxdrostat leads to a dose-dependent decrease in plasma and urinary aldosterone concentrations. This reduction in aldosterone mitigates its downstream effects, which include sodium and water retention, potassium excretion, and adverse cardiovascular and renal remodeling. The body responds to the drop in aldosterone with a compensatory increase in plasma renin activity.

Signaling Pathway of Baxdrostat Action

Caption: Mechanism of Baxdrostat action within the Renin-Angiotensin-Aldosterone System (RAAS).

Quantitative Data from Clinical Trials

Baxdrostat has demonstrated significant efficacy in lowering blood pressure in patients with resistant hypertension in key clinical trials, including the Phase 2 BrigHTN study and the Phase 3 BaxHTN study.

Table 1: Efficacy of Baxdrostat in the Phase 2 BrigHTN Trial

Data from a 12-week, randomized, placebo-controlled trial in patients with treatment-resistant hypertension.

| Parameter | Placebo (n=69) | Baxdrostat 0.5 mg (n=69) | Baxdrostat 1 mg (n=70) | Baxdrostat 2 mg (n=67) |

| Change in Seated Systolic BP (mmHg) | -9.4 | -12.1 | -17.5 | -20.3 |

| Placebo-Corrected Change in SBP (mmHg) | - | -2.7 | -8.1 (p=0.003) | -11.0 (p<0.001) |

| Change in Seated Diastolic BP (mmHg) | - | - | - | -5.2 (secondary endpoint) |

| Change in Plasma Aldosterone | - | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |

| Change in Plasma Renin Activity | - | No significant change | Increase | Increase |

| Change in Serum Cortisol | No change | No change | No change | No change |

Table 2: Efficacy of Baxdrostat in the Phase 3 BaxHTN Trial

Data from a 12-week, randomized, placebo-controlled trial in patients with uncontrolled or resistant hypertension.

| Parameter | Placebo (n=264) | Baxdrostat 1 mg (n=264) | Baxdrostat 2 mg (n=266) |

| Change in Seated Systolic BP (mmHg) | -5.8 | -14.5 | -15.7 |

| Placebo-Corrected Change in SBP (mmHg) (95% CI) | - | -8.7 (-11.5 to -5.8) | -9.8 (-12.6 to -7.0) |

| P-value vs. Placebo | - | <0.0001 | <0.0001 |

| Patients with Potassium >6.0 mmol/L (%) | 0.4% | 2.3% | 3.0% |

Experimental Protocols

The following sections describe the methodologies employed in the key preclinical and clinical studies evaluating baxdrostat.

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol is representative for determining the inhibitory activity and selectivity of baxdrostat on CYP11B2 and CYP11B1.

-

Cell Culture: Primary cultures are established using adrenal tumor tissue from patients with aldosterone-producing adenomas (for CYP11B2 activity) and cortisol-producing tumors (for CYP11B1 activity).

-

Incubation: Baxdrostat is added to the culture medium at concentrations ranging from 0.0001 to 10 µM and incubated for a set period (e.g., three days).

-

Hormone Quantification: Post-incubation, the concentrations of aldosterone and cortisol in the culture medium are quantified. Aldosterone is measured via chemiluminescent immunoassay (CLEIA) and cortisol via electrochemiluminescence immunoassay (ECLIA).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated for both aldosterone (CYP11B2 inhibition) and cortisol (CYP11B1 inhibition) to determine potency and selectivity.

-

Metabolite Analysis: Steroid intermediate metabolites (e.g., 11-deoxycorticosterone, 11-deoxycortisol) are analyzed in selected samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm the point of enzymatic blockade.

Caption: Experimental workflow for determining in vitro enzyme inhibition and selectivity.

Protocol 2: Clinical Trial Methodology (BrigHTN & BaxHTN Trials)

This protocol outlines the standardized procedures used in the Phase 2 and 3 clinical trials.

-

Patient Population: Adult patients (≥18 years) with resistant hypertension (seated BP ≥130/80 mmHg or ≥140 mmHg despite stable treatment with ≥3 antihypertensive agents, including a diuretic) are recruited. Key exclusion criteria include an estimated glomerular filtration rate (eGFR) below 45 mL/min/1.73m² and serum potassium outside the range of 3.5-5.0 mmol/L.

-

Washout and Run-in: Patients receiving mineralocorticoid receptor antagonists (MRAs) or potassium-sparing diuretics undergo a 4-week washout period. All eligible patients enter a two-week, single-blind placebo run-in period to establish baseline BP and ensure medication adherence.

-

Randomization: Eligible patients are randomized in a double-blind fashion to receive once-daily oral baxdrostat (e.g., 0.5 mg, 1 mg, 2 mg) or a matching placebo for 12 weeks, in addition to their existing antihypertensive regimen.

-

Blood Pressure Measurement: The primary endpoint is the change in seated systolic blood pressure (SBP). Measurements are taken at baseline and follow-up visits using an automated office blood pressure monitor. The reported value is the average of three measurements taken after the patient has been seated and resting for at least 5 minutes.

-

Biochemical Analysis: Blood and urine samples are collected at baseline and specified follow-up times. Plasma/serum concentrations of aldosterone, cortisol, and plasma renin activity are measured by a central laboratory, typically using validated LC-MS/MS methods.

-

Safety Monitoring: Safety is assessed through the monitoring of adverse events, clinical laboratory evaluations (especially serum potassium and sodium), vital signs, and physical examinations at each visit.

Protocol 3: Representative LC-MS/MS Method for Aldosterone and Cortisol

This protocol describes a typical high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of aldosterone and cortisol in human plasma.

-

Sample Preparation: 200-300 µL of plasma is pre-treated. An internal standard (e.g., d7-aldosterone) is added. The sample then undergoes solid-phase extraction (e.g., using a C18 cartridge) or liquid-liquid extraction to isolate the steroids.

-

Chromatography: The extracted sample is injected into an HPLC system. Separation is achieved on a C18 analytical column (e.g., Waters Sunfire C18) using an isocratic mobile phase, such as 35% acetonitrile (B52724) in water, at a controlled flow rate (e.g., 0.3 mL/min).

-

Mass Spectrometry: The column eluent is introduced into a triple quadrupole mass spectrometer. Detection is performed using selected reaction monitoring (SRM) with negative electrospray ionization. Specific precursor-to-product ion transitions are monitored for aldosterone, cortisol, and the internal standard to ensure specificity and accurate quantification.

-

Quantification: A calibration curve is generated using standards of known concentrations. The concentration of aldosterone and cortisol in the patient samples is determined by comparing their peak area ratios relative to the internal standard against the calibration curve. The analytical range is typically 25-500 pg/mL for aldosterone and 25-500 ng/mL for cortisol.

Caption: General workflow for LC-MS/MS quantification of aldosterone and cortisol.

Conclusion

Baxdrostat represents a targeted therapeutic advancement for resistant hypertension. Its highly selective inhibition of aldosterone synthase addresses a core driver of this difficult-to-treat condition. By significantly reducing aldosterone levels without affecting cortisol, baxdrostat leads to clinically meaningful reductions in blood pressure with a manageable safety profile. The robust data from Phase 2 and Phase 3 clinical trials underscore the potential of this mechanism to become a valuable addition to the antihypertensive armamentarium for patients whose blood pressure remains uncontrolled on current therapies.

Preclinical Profile of Baxdrostat: A Deep Dive into Aldosterone Synthase Selectivity

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data supporting the high selectivity of Baxdrostat, a potent inhibitor of aldosterone (B195564) synthase (CYP11B2). The information presented herein is curated from publicly available scientific literature and is intended to provide a detailed understanding of the methodologies and quantitative data that underpin the selective action of this compound.

Introduction: The Challenge of Selective Aldosterone Synthase Inhibition

Aldosterone, a mineralocorticoid hormone, plays a crucial role in the regulation of blood pressure and electrolyte balance. Its synthesis is catalyzed by aldosterone synthase (CYP11B2). However, the high degree of homology between CYP11B2 and 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis, presents a significant challenge in the development of selective inhibitors.[1][2] Off-target inhibition of CYP11B1 can lead to adrenal insufficiency, a serious side effect that has hampered the clinical utility of earlier, less selective aldosterone synthase inhibitors.[1][2]

Baxdrostat (formerly known as CIN-107 or RO6836191) has emerged as a highly selective inhibitor of aldosterone synthase, demonstrating a remarkable ability to lower aldosterone levels without significantly impacting cortisol production in preclinical models.[3][4][5] This guide delves into the preclinical evidence that establishes this selectivity.

Quantitative Selectivity Data

The selectivity of Baxdrostat for CYP11B2 over CYP11B1 has been quantified in vitro using recombinant human and cynomolgus monkey enzymes. The inhibitory activity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A higher selectivity ratio (CYP11B1 Ki / CYP11B2 Ki or CYP11B1 IC50 / CYP11B2 IC50) indicates greater selectivity for aldosterone synthase.

| Enzyme Target | Species | Inhibition Constant (Ki) nmol/L | Selectivity Ratio (CYP11B1/CYP11B2) | Reference |

| Aldosterone Synthase (CYP11B2) | Human | 13 ± 2.2 | 100:1 | [6] |

| 11β-Hydroxylase (CYP11B1) | Human | - | [6] | |

| Aldosterone Synthase (CYP11B2) | Cynomolgus Monkey | 4 ± 2.2 | - | [6] |

| 11β-Hydroxylase (CYP11B1) | Cynomolgus Monkey | - | [6] |

Note: The provided source indicates a 100:1 selectivity for enzyme inhibition in preclinical studies without specifying the exact Ki for human CYP11B1.[7][8] Another source mentions a selectivity ratio of 71-fold for the lead compound.[9]

Experimental Protocols

The preclinical evaluation of Baxdrostat's selectivity involved a series of in vitro and in vivo experiments. The following sections detail the general methodologies employed in these key studies.

In Vitro Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of Baxdrostat on the enzymatic activity of aldosterone synthase and 11β-hydroxylase.

-

Enzyme Source : Recombinant human and cynomolgus monkey CYP11B2 and CYP11B1 enzymes expressed in a suitable host system, such as human renal leiomyoblastoma cells.[6]

-

Substrate : 11-deoxycorticosterone (DOC) is a common substrate for both CYP11B2 and CYP11B1.

-

Assay Principle : The assay measures the conversion of the substrate to their respective products (corticosterone by both enzymes, and subsequently aldosterone by CYP11B2) in the presence of varying concentrations of Baxdrostat.

-

Procedure :

-

Recombinant enzymes are incubated with the substrate (e.g., 11-deoxycorticosterone).

-

A range of Baxdrostat concentrations are added to the reaction mixture.

-

The reaction is initiated by the addition of a cofactor, such as NADPH.

-

After a defined incubation period, the reaction is stopped.

-

The levels of the product (e.g., aldosterone, corticosterone) are quantified using a sensitive analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis : The concentration of Baxdrostat that causes 50% inhibition of enzyme activity (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value. The ratio of Ki or IC50 values for CYP11B1 versus CYP11B2 provides the selectivity index.

In Vivo Selectivity Assessment in Cynomolgus Monkeys

Non-human primate models, such as the cynomolgus monkey, are crucial for evaluating the in vivo selectivity of aldosterone synthase inhibitors due to the high homology between the human and monkey enzymes.[6]

-

Animal Model : Male cynomolgus monkeys.

-

Study Design :

-

Animals are administered single or multiple ascending doses of Baxdrostat.

-

To stimulate the adrenal axis, an adrenocorticotropic hormone (ACTH) challenge is often performed.

-

Blood samples are collected at various time points before and after drug administration and ACTH challenge.

-

-

Biochemical Analysis : Plasma concentrations of aldosterone, cortisol, and their precursors (e.g., 11-deoxycorticosterone, 11-deoxycortisol) are measured using validated analytical methods (e.g., LC-MS/MS).

-

Endpoint : The primary endpoint is the assessment of changes in plasma aldosterone and cortisol levels. A selective inhibitor is expected to cause a dose-dependent decrease in aldosterone without a significant effect on ACTH-stimulated cortisol levels.[1][10]

Visualizations

Aldosterone Synthesis Pathway and Baxdrostat's Point of Inhibition

Caption: Aldosterone synthesis pathway and Baxdrostat's inhibitory action on CYP11B2.

General Experimental Workflow for Assessing Selectivity

Caption: Workflow for in vitro and in vivo preclinical selectivity assessment.

Logical Relationship of Baxdrostat's Selective Action

Caption: Baxdrostat's selective inhibition of CYP11B2 leads to desired therapeutic effects.

Conclusion

The preclinical data for Baxdrostat robustly support its classification as a highly selective aldosterone synthase inhibitor. Both in vitro enzymatic assays and in vivo studies in non-human primates consistently demonstrate a potent inhibition of CYP11B2 with a significantly lower affinity for CYP11B1.[1][6] This high degree of selectivity translates to a targeted reduction in aldosterone synthesis without the off-target effects on cortisol production that have limited previous generations of aldosterone synthase inhibitors. These findings have provided a strong foundation for the clinical development of Baxdrostat as a promising therapeutic agent for conditions driven by aldosterone excess, such as resistant hypertension.[3][4]

References

- 1. benchchem.com [benchchem.com]

- 2. astrazeneca-us.com [astrazeneca-us.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Baxdrostat demonstrated statistically significant and clinically meaningful reduction in systolic blood pressure in patients with hard-to-control hypertension in the BaxHTN Phase III trial [astrazeneca.com]

- 6. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scholarindexing.com [scholarindexing.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Baxdrostat (CIN-107): A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical structure, properties, mechanism of action, and clinical development of the selective aldosterone (B195564) synthase inhibitor, Baxdrostat.

Introduction

Baxdrostat (CIN-107) is a novel, potent, and highly selective inhibitor of aldosterone synthase (CYP11B2), an enzyme critical in the terminal step of aldosterone biosynthesis.[1][2][3][4][5] Dysregulation of the renin-angiotensin-aldosterone system (RAAS), leading to excess aldosterone production, is a key contributor to the pathophysiology of hypertension and related cardiovascular and renal diseases.[1][6][7][8] Baxdrostat's targeted mechanism of action offers a promising therapeutic approach for treatment-resistant hypertension and other conditions driven by aldosterone excess.[1][3][5][9][10] This technical guide provides a comprehensive overview of the chemical, pharmacological, and clinical characteristics of Baxdrostat for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Baxdrostat is a non-steroidal, small molecule inhibitor. Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | N-[(8R)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide[11] |

| Synonyms | CIN-107, RO6836191[3][4][12] |

| CAS Number | 1428652-17-8[11] |

| Molecular Formula | C22H25N3O2[11] |

| Molecular Weight | 363.46 g/mol [11] |

| InChI Key | VDEUDSRUMNAXJG-LJQANCHMSA-N[11] |

Physicochemical Properties

| Property | Value |

| Appearance | Solid powder[13] |

| Solubility | Soluble in DMSO[14] |

Mechanism of Action

Baxdrostat exerts its pharmacological effect by selectively inhibiting aldosterone synthase (CYP11B2), the enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone in the adrenal cortex.[1][2][3][4][5] This inhibition leads to a dose-dependent reduction in plasma and urine aldosterone levels.[3][15]

A key feature of Baxdrostat is its high selectivity for CYP11B2 over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis.[3][16] This selectivity, reported to be over 100-fold, minimizes the risk of off-target effects such as cortisol deficiency, which has been a limitation of less selective aldosterone synthase inhibitors.[2][3][16]

The following diagram illustrates the role of Baxdrostat within the Renin-Angiotensin-Aldosterone System (RAAS).

References

- 1. Baxdrostat Efficacy and Safety in Uncontrolled and Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. probechem.com [probechem.com]

- 3. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cardiometabolichealth.org [cardiometabolichealth.org]

- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. study.com [study.com]

- 9. BrigHTN: Baxdrostat to Reduce BP in Patients With Treatment-Resistant HTN - American College of Cardiology [acc.org]

- 10. BrigHTN Trial PHASE 2 TRIAL OF BAXDROSTAT.pptx [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. baxdrostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. uaclinical.com [uaclinical.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

In Vitro Pharmacology of Baxdrostat: A Technical Guide to CYP11B2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies investigating the inhibitory effects of Baxdrostat on Cytochrome P450 11B2 (CYP11B2), the key enzyme in aldosterone (B195564) synthesis. This document details the quantitative data on Baxdrostat's potency and selectivity, outlines detailed experimental protocols for key assays, and provides visualizations of relevant pathways and workflows.

Introduction to Baxdrostat and CYP11B2 Inhibition

Baxdrostat (formerly CIN-107 or RO6836191) is a potent and highly selective, orally active, non-steroidal inhibitor of aldosterone synthase (CYP11B2).[1][2] CYP11B2 is a mitochondrial cytochrome P450 enzyme exclusively expressed in the zona glomerulosa of the adrenal cortex and is responsible for the final steps of aldosterone biosynthesis. By selectively inhibiting CYP11B2, Baxdrostat reduces aldosterone production, a key factor in the pathophysiology of hypertension and other cardiovascular and renal diseases.[1][3] A critical aspect of Baxdrostat's pharmacological profile is its high selectivity for CYP11B2 over the closely related enzyme 11β-hydroxylase (CYP11B1), which is responsible for the final step of cortisol synthesis.[1][3] This selectivity is crucial for avoiding off-target effects related to cortisol deficiency.

Quantitative Data on CYP11B2 Inhibition

The inhibitory potency and selectivity of Baxdrostat have been characterized in various in vitro systems. The following tables summarize the key quantitative data from these studies.

| Parameter | Value | Assay System | Reference |

| IC50 (Aldosterone) | 0.063 µM | Primary culture of human aldosterone-producing adenoma (APA) cells | [4] |

| Ki (CYP11B2) | 13 nM | Recombinant human CYP11B2 expressed in human renal leiomyoblastoma cells |

Table 1: Inhibitory Potency of Baxdrostat against CYP11B2

| Parameter | Value | Assay System | Reference |

| IC50 (Cortisol) | 0.438 µM | Primary culture of human cortisol-producing tumor (CPT) cells | [4] |

| In Vitro Selectivity | >100-fold (CYP11B1/CYP11B2) | Recombinant human enzymes | [5] |

Table 2: Selectivity Profile of Baxdrostat

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the inhibition of CYP11B2 by Baxdrostat.

Recombinant Human CYP11B2 Inhibition Assay

This assay directly measures the inhibitory effect of Baxdrostat on the enzymatic activity of purified, recombinant human CYP11B2.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of Baxdrostat against recombinant human CYP11B2.

Materials:

-

Recombinant human CYP11B2 enzyme

-

11-Deoxycorticosterone (CYP11B2 substrate)

-

Baxdrostat

-

NADPH

-

Reaction Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 0.1 mM EDTA and 10 mM MgCl2)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., deuterated aldosterone)

-

LC-MS/MS system

Procedure:

-

Compound Preparation: Prepare a stock solution of Baxdrostat in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, recombinant CYP11B2 enzyme, and NADPH.

-

Incubation: Add the various concentrations of Baxdrostat or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10 minutes at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Sample Preparation: Centrifuge the samples to precipitate the protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Analysis: Reconstitute the dried residue in a suitable solvent and analyze the formation of aldosterone by LC-MS/MS.

-

Data Analysis: Calculate the percentage of inhibition for each Baxdrostat concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Cell-Based Aldosterone Secretion Assay using NCI-H295R Cells

This assay assesses the inhibitory effect of Baxdrostat on aldosterone production in a cellular context that more closely mimics the physiological environment. The NCI-H295R cell line is a human adrenocortical carcinoma cell line that expresses the key enzymes for steroidogenesis, including CYP11B2.[6][7][8]

Objective: To determine the IC50 of Baxdrostat for the inhibition of angiotensin II-stimulated aldosterone secretion in NCI-H295R cells.

Materials:

-

NCI-H295R cells (ATCC CRL-2128)

-

Cell culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)

-

Angiotensin II

-

Baxdrostat

-

96-well cell culture plates

-

MTT or other viability assay reagents

-

LC-MS/MS system or ELISA kit for aldosterone measurement

Procedure:

-

Cell Culture: Culture NCI-H295R cells in a humidified incubator at 37°C and 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.

-

Serum Starvation: Before treatment, replace the growth medium with a serum-free or low-serum medium for a period (e.g., 12-24 hours) to reduce basal steroid production.

-

Compound Treatment: Treat the cells with various concentrations of Baxdrostat or vehicle control for a pre-determined time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with a fixed concentration of angiotensin II (e.g., 10 nM) to induce aldosterone production and co-incubate with Baxdrostat for 24 hours.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant for aldosterone measurement.

-

Cell Viability Assay: Assess cell viability using an MTT assay or similar method to ensure that the observed inhibition is not due to cytotoxicity.

-

Aldosterone Quantification: Measure the concentration of aldosterone in the supernatant using a validated LC-MS/MS method or a commercially available ELISA kit.

-

Data Analysis: Normalize the aldosterone concentration to a measure of cell viability (e.g., MTT absorbance). Calculate the percentage of inhibition of aldosterone production for each Baxdrostat concentration relative to the angiotensin II-stimulated control. Determine the IC50 value by non-linear regression analysis.

LC-MS/MS Method for Aldosterone and Cortisol Quantification

Objective: To simultaneously quantify the concentrations of aldosterone and cortisol in cell culture supernatants or enzyme assay samples.

Principle: Liquid chromatography is used to separate the analytes of interest from the sample matrix, followed by tandem mass spectrometry for sensitive and specific detection and quantification.

Sample Preparation:

-

Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile or methanol) containing an internal standard (e.g., deuterated aldosterone and cortisol) to the sample.

-

Centrifugation: Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitution: Reconstitute the residue in the mobile phase.

LC-MS/MS Parameters (Example):

-

LC Column: A reverse-phase column (e.g., C18) suitable for steroid analysis.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier (e.g., formic acid or ammonium (B1175870) formate).

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for aldosterone, cortisol, and their respective internal standards.

Visualizations

The following diagrams illustrate key concepts related to Baxdrostat's mechanism of action and the experimental workflows.

Caption: Aldosterone Synthesis Pathway and Baxdrostat's Point of Inhibition.

Caption: Workflow for the Recombinant Human CYP11B2 Inhibition Assay.

Caption: Workflow for the Cell-Based Aldosterone Secretion Assay.

Conclusion

The in vitro studies of Baxdrostat have consistently demonstrated its potent and selective inhibition of CYP11B2. The data summarized and the experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working on aldosterone synthase inhibitors. The high selectivity of Baxdrostat for CYP11B2 over CYP11B1 is a key attribute that translates to a favorable safety profile by minimizing the risk of cortisol-related adverse effects. The methodologies presented here are fundamental for the continued investigation and development of this promising therapeutic agent for hypertension and other aldosterone-mediated diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Hypertension | Clinical Pharmacokinetics and Pharmacodynamics of Baxdrostat | springermedicine.com [springermedicine.com]

- 3. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of test systems for the discovery of selective human aldosterone synthase (CYP11B2) and 11beta-hydroxylase (CYP11B1) inhibitors. Discovery of a new lead compound for the therapy of congestive heart failure, myocardial fibrosis and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Characterization of NCI-H295R Cells as an In Vitro Model of Hyperaldosteronism | Semantic Scholar [semanticscholar.org]

Baxdrostat: A Technical Guide to Target Engagement and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baxdrostat (formerly CIN-107 or RO6836191) is a novel, potent, and highly selective oral inhibitor of aldosterone (B195564) synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone biosynthesis in the adrenal glands.[1][2][3] By specifically targeting aldosterone production, baxdrostat represents a promising therapeutic agent for managing conditions driven by aldosterone excess, such as resistant hypertension and primary aldosteronism.[4][5][6] This technical guide provides an in-depth overview of baxdrostat's target engagement, its effects on downstream signaling pathways, and the methodologies used to characterize its activity.

Introduction to Baxdrostat and its Target

Aldosterone, a mineralocorticoid hormone, plays a crucial role in the regulation of blood pressure and electrolyte balance primarily through its action on the kidneys, promoting sodium and water retention and potassium excretion.[7][8] Dysregulation of the renin-angiotensin-aldosterone system (RAAS), leading to excessive aldosterone production, is a significant contributor to the pathophysiology of hypertension and cardiovascular disease.[5][9]

Baxdrostat directly inhibits aldosterone synthase (CYP11B2), an enzyme that shares 93% sequence homology with 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis.[10][11][12] The high selectivity of baxdrostat for CYP11B2 over CYP11B1 is a key characteristic, minimizing the risk of off-target effects on cortisol production and the associated adverse events like adrenocortical insufficiency.[10][11][13]

Target Engagement and Potency

Baxdrostat demonstrates potent and selective inhibition of aldosterone synthase. Preclinical and early clinical studies have quantified its inhibitory activity and selectivity.

In Vitro Inhibition and Selectivity

Baxdrostat exhibits a high degree of selectivity for human aldosterone synthase (CYP11B2) over 11β-hydroxylase (CYP11B1). This selectivity is crucial for its favorable safety profile.

| Parameter | Value | Reference |

| Baxdrostat (RO6836191) Ki for human CYP11B2 | 13 nmol/L | [14] |

| Selectivity for CYP11B2 vs. CYP11B1 (human, in vitro) | >100-fold | [13][14][15] |

| Selectivity for CYP11B2 vs. CYP11B1 (monkey, in vitro) | 800-fold | [16] |

Pharmacokinetics

Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of baxdrostat.

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | < 4 hours | [10] |

| Plasma Half-life (t1/2) | Approximately 29-30 hours | [3] |

Downstream Signaling Pathways

Baxdrostat's inhibition of aldosterone synthesis directly impacts the renin-angiotensin-aldosterone system (RAAS) and downstream signaling cascades in target tissues, primarily the kidneys.

The Renin-Angiotensin-Aldosterone System (RAAS)

Baxdrostat's primary mechanism of action is the reduction of circulating aldosterone levels. This leads to a compensatory increase in plasma renin activity as the negative feedback loop is interrupted.

Aldosterone Signaling in the Renal Distal Nephron

Aldosterone exerts its effects by binding to the mineralocorticoid receptor (MR) in the cytoplasm of principal cells in the distal nephron of the kidney.[8] This ligand-receptor complex translocates to the nucleus and acts as a transcription factor, upregulating the expression of specific genes, notably the serum and glucocorticoid-regulated kinase 1 (SGK1) and the alpha subunit of the epithelial sodium channel (α-ENaC).[8][9][17]

Increased SGK1 activity leads to the phosphorylation and inhibition of the ubiquitin ligase Nedd4-2.[17] This prevents the degradation of ENaC, thereby increasing the number of active sodium channels at the apical membrane.[17] The increased expression of α-ENaC further contributes to enhanced sodium reabsorption. The net effect is increased sodium and water retention and potassium excretion, leading to an elevation in blood pressure. By reducing aldosterone levels, baxdrostat attenuates this signaling cascade.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of baxdrostat in lowering blood pressure in patients with resistant and uncontrolled hypertension.

BrigHTN Phase 2 Trial

The BrigHTN trial was a Phase 2, randomized, double-blind, placebo-controlled study in patients with treatment-resistant hypertension.[13][18]

| Dose Group | Change in Systolic Blood Pressure from Baseline (mmHg) | Placebo-Adjusted Difference in Systolic Blood Pressure (mmHg) [95% CI] | p-value vs. Placebo | Reference |

| Placebo | -9.4 | - | - | [13] |

| Baxdrostat 0.5 mg | -12.1 | -2.7 | - | [13] |

| Baxdrostat 1 mg | -17.5 | -8.1 [-13.5 to -2.8] | 0.003 | [13] |

| Baxdrostat 2 mg | -20.3 | -11.0 [-16.4 to -5.5] | <0.001 | [13] |

BaxHTN Phase 3 Trial

The BaxHTN trial was a Phase 3 study that confirmed the blood pressure-lowering effects of baxdrostat in a larger population of patients with uncontrolled or resistant hypertension.

| Dose Group | Absolute Reduction in Seated SBP from Baseline (mmHg) [95% CI] | Placebo-Adjusted Reduction in Seated SBP (mmHg) [95% CI] | p-value vs. Placebo | Reference |

| Placebo | - | - | - | |

| Baxdrostat 1 mg | 14.5 [-16.5 to -12.5] | 8.7 [-11.5 to -5.8] | <0.001 | |

| Baxdrostat 2 mg | 15.7 [-17.6 to -13.7] | 9.8 [-12.6 to -7.0] | <0.001 |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the activity of baxdrostat.

In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay

This assay determines the in vitro potency of a compound to inhibit the enzymatic activity of aldosterone synthase. A common method involves using recombinant human CYP11B2.[19][20]

Protocol Outline:

-

Reagent Preparation: Prepare a master mix containing assay buffer, recombinant human CYP11B2, and an NADPH regenerating system. Prepare serial dilutions of baxdrostat in a suitable solvent.[19][20]

-

Incubation: In a 96-well plate, add the baxdrostat dilutions to the wells. Add the enzyme master mix and pre-incubate to allow for inhibitor binding.[19]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone.[19][20]

-

Reaction Termination: After a defined incubation period at 37°C, stop the reaction, typically by adding a strong acid or organic solvent.

-

Quantification: Measure the amount of aldosterone produced using a validated method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20]

-

Data Analysis: Plot the percentage of aldosterone inhibition against the logarithm of the baxdrostat concentration to determine the IC50 value.[19]

Measurement of Plasma Aldosterone and Renin Activity by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of aldosterone and for measuring plasma renin activity (by quantifying the generation of angiotensin I).[1][21][22][23]

Protocol Outline:

-

Sample Collection and Preparation: Collect whole blood in tubes containing an anticoagulant (e.g., K2EDTA) and centrifuge to obtain plasma.[1][23]

-

Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard (e.g., d7-aldosterone) to the plasma samples, calibrators, and quality controls.[22]

-

Extraction: Isolate aldosterone from the plasma matrix using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[21][22]

-

LC Separation: Inject the extracted sample onto a liquid chromatography system, typically with a reverse-phase column (e.g., C18), to separate aldosterone from other endogenous compounds.[21][23]

-

MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Aldosterone is detected and quantified using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity.[21][23]

-

Quantification: The concentration of aldosterone in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of aldosterone.[22][23]

Conclusion

Baxdrostat is a highly selective and potent inhibitor of aldosterone synthase that has demonstrated significant blood pressure-lowering effects in clinical trials. Its mechanism of action, centered on the direct inhibition of aldosterone production, offers a targeted approach to managing hypertension and other conditions associated with aldosterone excess. The robust methodologies available for characterizing its in vitro and in vivo activity provide a solid foundation for its continued development and clinical application.

References

- 1. lcms.cz [lcms.cz]

- 2. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uaclinical.com [uaclinical.com]

- 4. mednexus.org [mednexus.org]

- 5. researchgate.net [researchgate.net]

- 6. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative Analysis of Liquid Chromatography-Tandem Mass Spectrometry and Radioimmunoassay in Determining Plasma Aldosterone Concentration and Plasma Renin Activity for Primary Aldosteronism Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension [frontiersin.org]

- 12. ahajournals.org [ahajournals.org]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. researchgate.net [researchgate.net]

- 15. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. waters.com [waters.com]

- 22. academic.oup.com [academic.oup.com]

- 23. academic.oup.com [academic.oup.com]

Molecular Basis for Baxdrostat's High Selectivity Over CYP11B1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baxdrostat is a novel, potent, and highly selective inhibitor of aldosterone (B195564) synthase (CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system (RAAS). Its remarkable selectivity for CYP11B2 over the closely related 11β-hydroxylase (CYP11B1), which is crucial for cortisol synthesis, represents a significant advancement in the development of therapies for conditions such as resistant hypertension and primary aldosteronism. This high selectivity, with a reported ratio of over 100:1, allows for the effective reduction of aldosterone levels without the detrimental off-target effect of cortisol suppression, a major limitation of earlier, less selective inhibitors.[1][2][3] This technical guide delves into the molecular underpinnings of Baxdrostat's selectivity, providing a comprehensive overview of the structural differences between the target enzymes, the specific molecular interactions involved, and the experimental methodologies used to quantify this selectivity.

The Challenge of Selectivity: CYP11B2 vs. CYP11B1

The development of selective CYP11B2 inhibitors has been a long-standing challenge in medicinal chemistry due to the high degree of similarity between CYP11B2 and CYP11B1. These two enzymes share approximately 93% amino acid sequence homology, making the design of drugs that can differentiate between them a formidable task.[4] Both enzymes are mitochondrial cytochrome P450 monooxygenases and play critical roles in steroidogenesis. However, their distinct physiological functions necessitate a high degree of inhibitor selectivity to avoid unwanted side effects.

Molecular Basis of Baxdrostat's Selectivity

The high selectivity of Baxdrostat for CYP11B2 is attributed to subtle yet critical differences in the active sites of the two enzymes. While many of the non-identical amino acids are located distant from the active site, key variations within the binding pocket create a more favorable environment for Baxdrostat binding in CYP11B2 compared to CYP11B1.[5]

Key Structural Differences in the Active Sites:

-

Amino Acid Substitution at Position 320: A pivotal difference lies at residue 320, which is an Alanine (B10760859) (Ala) in CYP11B2 but a bulkier Valine (Val) in CYP11B1.[5] This seemingly minor substitution has a significant impact on the topography of the active site. The smaller side chain of alanine in CYP11B2 creates a more accommodating space, allowing for an optimal binding conformation of Baxdrostat. In contrast, the larger valine residue in CYP11B1 introduces steric hindrance that likely disrupts the ideal binding pose of the inhibitor.

-

Conformational Differences in the I-Helix: The I-helix, which forms a wall of the active site, exhibits a different conformation in the two enzymes. In CYP11B1, this region is less helical, with a more significant break in the hydrogen bonding pattern compared to CYP11B2.[5] This conformational variance can alter the overall shape and flexibility of the active site, further contributing to the differential binding of inhibitors.

Molecular docking and structural analysis studies have provided insights into how these differences translate to selective binding. The binding of Baxdrostat to the heme iron within the active site of CYP11B2 is a critical interaction for its inhibitory activity. The overall shape and electrostatic environment of the CYP11B2 active site, shaped by residues like Ala320, allow for a binding conformation that maximizes favorable interactions, leading to high-affinity binding. In CYP11B1, the presence of Val320 and the altered I-helix conformation likely force Baxdrostat into a less favorable binding mode, resulting in significantly weaker inhibition.[1][6]

Quantitative Analysis of Selectivity

The selectivity of Baxdrostat is quantified by comparing its inhibitory potency against CYP11B2 and CYP11B1, typically expressed as the ratio of their half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki).

| Parameter | CYP11B2 (Aldosterone Synthase) | CYP11B1 (11β-Hydroxylase) | Selectivity Ratio (CYP11B1 IC50 / CYP11B2 IC50) |

| Baxdrostat IC50 | ~0.063 µM (in APA cells)[7] | Weaker inhibition observed[7] | >100-fold[1][8] |

| Baxdrostat Ki | Potent inhibition | Significantly higher Ki | >100-fold[9] |

Note: The exact IC50 and Ki values can vary depending on the specific assay conditions and cell types used.

Experimental Protocols

The determination of Baxdrostat's selectivity relies on robust in vitro enzyme inhibition assays. Below are detailed methodologies for commonly employed assays.

Protocol 1: In Vitro Enzyme Inhibition Assay using Recombinant Human CYP11B2 and CYP11B1

This assay directly measures the inhibitory effect of Baxdrostat on the purified enzymes.

Materials:

-

Recombinant human CYP11B2 and CYP11B1 enzymes

-

Substrate for CYP11B2: 11-deoxycorticosterone

-

Substrate for CYP11B1: 11-deoxycortisol

-

Baxdrostat

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile (B52724) or methanol)

-

96-well microplates

-

LC-MS/MS system for product quantification

Procedure:

-

Compound Preparation: Prepare a serial dilution of Baxdrostat in a suitable solvent (e.g., DMSO).

-

Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the respective recombinant enzyme (CYP11B2 or CYP11B1), and the NADPH regenerating system.

-

Inhibitor Addition: Add the serially diluted Baxdrostat or vehicle control to the wells.

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the respective substrate (11-deoxycorticosterone for CYP11B2 or 11-deoxycortisol for CYP11B1).

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Product Quantification: Centrifuge the plate to pellet any precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of product formed (aldosterone for CYP11B2 and cortisol for CYP11B1).

-

Data Analysis: Calculate the percentage of inhibition for each Baxdrostat concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software. The selectivity ratio is then calculated by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.

Protocol 2: Cell-Based Inhibition Assay using Human Adrenocortical Carcinoma (NCI-H295R) Cells

This assay assesses the inhibitory activity of Baxdrostat in a more physiologically relevant cellular context. NCI-H295R cells express both CYP11B2 and CYP11B1.

Materials:

-

NCI-H295R cell line

-

Cell culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)

-

Baxdrostat

-

Angiotensin II (or another stimulant of aldosterone production)

-

Assay medium (serum-free)

-

96-well cell culture plates

-

ELISA kit or LC-MS/MS system for aldosterone and cortisol quantification

Procedure:

-

Cell Seeding: Seed NCI-H295R cells in 96-well plates and allow them to adhere and grow to a suitable confluency.

-

Cell Treatment: Replace the growth medium with serum-free assay medium containing various concentrations of Baxdrostat or a vehicle control.

-

Stimulation: After a pre-incubation period with the inhibitor, stimulate the cells with a known concentration of Angiotensin II to induce steroidogenesis.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Hormone Quantification: Measure the concentration of aldosterone and cortisol in the supernatant using a validated ELISA kit or LC-MS/MS method.

-

Data Analysis: Calculate the percentage of inhibition of aldosterone and cortisol production for each Baxdrostat concentration relative to the stimulated control. Determine the IC50 values for both hormones and calculate the selectivity ratio.

Visualizations

Signaling Pathway of Aldosterone Synthesis and Baxdrostat Inhibition

Caption: Aldosterone synthesis pathway and the inhibitory action of Baxdrostat on CYP11B2.

Experimental Workflow for Determining Inhibitor Selectivity

Caption: A generalized workflow for determining the in vitro selectivity of Baxdrostat.

Conclusion

The high selectivity of Baxdrostat for CYP11B2 over CYP11B1 is a testament to the power of rational drug design informed by a deep understanding of enzyme structure and function. The subtle but critical differences in the active sites of these two highly homologous enzymes, particularly the Ala320Val substitution, provide a structural basis for this remarkable selectivity. This allows Baxdrostat to effectively inhibit aldosterone synthesis without impacting cortisol production, offering a promising therapeutic strategy for patients with hypertension and other aldosterone-mediated diseases. The robust experimental protocols outlined in this guide are essential for the continued development and characterization of selective aldosterone synthase inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. baxdrostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP11B2 cytochrome P450 family 11 subfamily B member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations into Baxdrostat's Off-Target Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baxdrostat (formerly CIN-107 or RO6836191) is a novel, potent, and highly selective inhibitor of aldosterone (B195564) synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone synthesis in the adrenal cortex.[1][2][3] By directly targeting aldosterone production, baxdrostat represents a promising therapeutic agent for conditions driven by aldosterone excess, such as resistant hypertension and primary aldosteronism.[3][4] A critical aspect of the development of any aldosterone synthase inhibitor is its selectivity against the closely related 11β-hydroxylase (CYP11B1) enzyme, which is essential for cortisol synthesis.[5] Off-target inhibition of CYP11B1 can lead to adrenal insufficiency, a serious adverse effect. This technical guide provides an in-depth overview of the initial investigations into the off-target effects of baxdrostat, focusing on its selectivity, preclinical evaluation, and clinical trial findings.

In Vitro Selectivity Profile

The cornerstone of baxdrostat's safety profile is its high selectivity for CYP11B2 over CYP11B1. This selectivity has been quantified in various in vitro studies.

Data Presentation: In Vitro Selectivity of Aldosterone Synthase Inhibitors

| Compound | Target Enzyme | Off-Target Enzyme | IC50 (CYP11B2) | IC50 (CYP11B1) | Selectivity Ratio (CYP11B1 IC50 / CYP11B2 IC50) | Reference |

| Baxdrostat | CYP11B2 | CYP11B1 | 13 nmol/L | >1300 nmol/L | >100 | [1] |

| Osilodrostat | CYP11B2 | CYP11B1 | - | - | ~10 | [1] |

| Fadrozole | CYP11B2 | CYP11B1, Aromatase | - | - | ~6 | [1] |

Experimental Protocols: In Vitro Selectivity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of baxdrostat against human CYP11B2 and CYP11B1 to quantify its selectivity.

Methodology:

-

System: A cell-based assay utilizing V79 Chinese hamster lung cells or HEK-293 cells stably transfected to express either recombinant human CYP11B2 or CYP11B1 is commonly employed.[1]

-

Substrate: The natural substrate for both enzymes, 11-deoxycorticosterone, is added to the cell culture medium.[1]

-

Inhibitor Addition: The transfected cells are incubated with a range of concentrations of baxdrostat.[1]

-

Product Measurement: Following a defined incubation period, the supernatant is collected, and the levels of the enzymatic products (aldosterone for CYP11B2 and cortisol for CYP11B1) are quantified.[1]

-

Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The selectivity ratio is then determined by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.[1]

Preclinical Investigations in Non-Human Primates

Preclinical studies in cynomolgus monkeys were crucial for evaluating the in vivo selectivity and potential off-target effects of baxdrostat before human trials.

Data Presentation: Preclinical Findings in Cynomolgus Monkeys

| Study Type | Baxdrostat Dose | Effect on Aldosterone | Effect on Cortisol | Key Observation | Reference |

| Single Dose, ACTH Challenge | 0.035 mg/kg to 30 mg/kg | 70% to 90% decrease | No significant change | Inhibition of aldosterone synthesis without affecting ACTH-induced cortisol rise. | [2] |

| 4-Week Repeat Dose | 1, 7, and 40 mg/kg | Sustained suppression | No significant change at therapeutic doses | At high doses (40 mg/kg), signs of dehydration were observed, which were reversible. | [5] |

Experimental Protocols: ACTH Challenge in Cynomolgus Monkeys

Objective: To assess the in vivo efficacy and selectivity of baxdrostat by measuring its impact on adrenocorticotropic hormone (ACTH)-stimulated aldosterone and cortisol production.

Methodology:

-

Animal Model: Healthy, adult cynomolgus monkeys are used.[2][6]

-

Acclimatization: Animals are acclimated to housing and handling procedures.

-

Drug Administration: Baxdrostat is administered orally via gavage at various doses. A vehicle control group is included.

-

ACTH Challenge: A bolus intravenous injection of ACTH (e.g., 1 µg/kg) is administered to stimulate the adrenal glands.

-

Blood Sampling: Blood samples are collected at baseline (pre-drug), pre-ACTH, and at multiple time points post-ACTH challenge (e.g., 15, 30, 60, and 120 minutes).

-

Hormone Analysis: Plasma concentrations of aldosterone and cortisol are measured using validated analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Analysis: The changes in aldosterone and cortisol levels from baseline and in response to the ACTH challenge are compared between the baxdrostat-treated and control groups.

Clinical Investigations of Off-Target Effects

Clinical trials in healthy volunteers and patients with hypertension have been instrumental in confirming the selectivity of baxdrostat and characterizing its safety profile in humans.

Data Presentation: Key Clinical Trial Findings on Off-Target Effects

| Trial | Population | Baxdrostat Dose(s) | Effect on Aldosterone | Effect on Cortisol | Notable Off-Target Adverse Events | Reference |

| Phase I | Healthy Volunteers | 0.5, 1.5, 2.5, 5.0 mg (multiple ascending doses) | Dose-dependent reduction (51-73% decrease on day 10) | No meaningful impact | Mild, dose-dependent decreases in plasma sodium and increases in potassium. | [7] |

| BrigHTN (Phase II) | Treatment-Resistant Hypertension | 0.5, 1.0, 2.0 mg | Dose-dependent decrease | No effect | Hyperkalemia (>6.0 mmol/L) in 2 patients (did not recur after reinitiation). No adrenocortical insufficiency. | [8] |

| HALO (Phase II) | Uncontrolled Hypertension | 0.5, 1.0, 2.0 mg | All doses reduced serum aldosterone | Not explicitly stated, but implied no effect | Hyperkalemia in a small percentage of patients. | [9] |

| BaxHTN (Phase III) | Uncontrolled or Resistant Hypertension | 1.0, 2.0 mg | Significant reduction | No unanticipated safety findings related to cortisol | Hyperkalemia (>6.0 mmol/L) occurred in 2.3% (1mg) and 3.0% (2mg) of participants. No adrenocortical insufficiency. | [10] |

Experimental Protocols: Clinical Trial Endpoints for Off-Target Effects

Objective: To evaluate the safety and tolerability of baxdrostat, with a specific focus on potential off-target hormonal and metabolic effects.

Methodology:

-

Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[9][10][11]

-

Participant Selection: Inclusion and exclusion criteria are rigorously defined for the target patient population (e.g., specific blood pressure levels, number of background antihypertensive medications).[9][11][12]

-

Assessments:

-

Hormone Levels: Plasma and/or urine concentrations of aldosterone, cortisol, and their precursors are measured at baseline and at various time points throughout the study.[6][7] Validated assays such as HPLC-MS/MS are used for accurate quantification.

-

Electrolytes: Serum sodium and potassium levels are closely monitored.

-

Adverse Event Monitoring: All adverse events are recorded and assessed for their potential relationship to the study drug. Special attention is given to signs and symptoms of adrenal insufficiency (e.g., fatigue, dizziness, hypotension).

-

-

Statistical Analysis: A detailed statistical analysis plan is pre-specified to compare the incidence of adverse events and changes in laboratory parameters between the baxdrostat and placebo groups.[10]

Visualizations

Signaling Pathway: Steroidogenesis in the Adrenal Cortex

Caption: Steroidogenesis pathway showing Baxdrostat's selective inhibition of CYP11B2.

Experimental Workflow: Clinical Trial for Off-Target Effect Assessment

References

- 1. benchchem.com [benchchem.com]

- 2. Aldosterone synthase inhibitor “Baxdrostat” for resistant hypertension: A clinical approach or futuristic idea? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. frfr-prd-astrazeneca-keystone-engage.app-trialscope.com [frfr-prd-astrazeneca-keystone-engage.app-trialscope.com]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. Baxdrostat for uncontrolled and resistant hypertension: rationale and design of the Phase 3 clinical trials BaxHTN, BaxAsia, and Bax24 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase 2 Trial of Baxdrostat for Treatment-Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and Safety of Baxdrostat in Patients With Uncontrolled Hypertension - American College of Cardiology [acc.org]

- 10. Baxdrostat Efficacy and Safety in Uncontrolled and Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. A Study to Investigate the Efficacy and Safety of Baxdrostat in Participants with Uncontrolled Hypertension on Two or More Medications including Participants with Resistant Hypertension [astrazenecaclinicaltrials.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Aldosterone Synthase Inhibitors in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data and methodologies for conducting in vivo studies with aldosterone (B195564) synthase inhibitors in rodent models. While specific dosage information for Baxdrostat (formerly RO6836191) in rodents is limited due to significant species differences in the target enzyme, CYP11B2, this document summarizes key findings from related compounds to guide experimental design.

Introduction to Baxdrostat and Aldosterone Synthase Inhibition

Baxdrostat is a highly potent and selective inhibitor of aldosterone synthase (CYP11B2), an enzyme responsible for the final step of aldosterone synthesis. By inhibiting CYP11B2, Baxdrostat effectively reduces aldosterone levels without significantly affecting cortisol production, which is regulated by the homologous enzyme 11β-hydroxylase (CYP11B1). This selectivity minimizes the risk of off-target hormonal side effects. Clinical trials in humans have demonstrated its efficacy in lowering blood pressure in patients with resistant hypertension.

Preclinical development of Baxdrostat primarily utilized cynomolgus monkeys for in vivo pharmacological characterization due to the low homology (68%) between rat and human CYP11B2. This species difference is a critical consideration for researchers planning to use Baxdrostat in rodent models.

Dosage Information for Aldosterone Synthase Inhibitors in Rodent Models

Due to the limited availability of public data on Baxdrostat in rodent models, this section provides dosage information for other aldosterone synthase inhibitors that have been evaluated in rats. These data can serve as a reference for designing dose-ranging studies.

Table 1: Summary of Oral Dosages of Aldosterone Synthase Inhibitors in Rat Models

| Compound | Rat Model | Doses Administered | Key Findings |

| LCI699 | Double-transgenic rats (overexpressing human renin and angiotensinogen) | 3, 10, 30, and 100 mg/kg/day (in drinking water) | Dose-dependently blocked increases in aldosterone and prevented the development of cardiac and renal functional abnormalities. |

| FAD 286 A | Spontaneously Hypertensive Rats (SHR) | 10 and 30 mg/kg/day (oral gavage) | Decreased urinary free aldosterone by 53% and 87% on a low sodium diet, and by 50% and 75% on a high sodium diet, respectively. |

Experimental Protocols

General Protocol for Oral Administration in Rodents

Oral gavage is a common and precise method for administering compounds in rodent studies.

Materials:

-

Baxdrostat or other aldosterone synthase inhibitor

-

Appropriate vehicle for solubilization (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Oral gavage needles (flexible or rigid, appropriate size for the animal)

-

Syringes

-

Animal scale

Procedure:

-

Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.

-

Compound Preparation: Prepare the dosing solution by dissolving the aldosterone synthase inhibitor in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.

-

Animal Handling and Dosing:

-

Weigh the animal to determine the correct volume of the dosing solution to administer.

-

Gently restrain the animal.

-

Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the gavage needle to be inserted.

-

Insert the gavage needle into the esophagus and gently advance it into the stomach.

-

Administer the compound slowly.

-

Carefully remove the gavage needle.

-

-

Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after dosing and at regular intervals.

Protocol for Induction of Hypertension in a Rat Model (Example: Spontaneously Hypertensive Rat)

The Spontaneously Hypertensive Rat (SHR) is a widely used model for studying hypertension.

Procedure:

-

Animal Model: Obtain male SHRs at an appropriate age (e.g., 2 months old).

-

Dietary Manipulation (Optional): To stimulate the renin-angiotensin-aldosterone system, a low-sodium, high-potassium diet can be provided for a specified period before and during the study.

-

Treatment Administration: Administer the aldosterone synthase inhibitor or vehicle control daily via oral gavage for the duration of the study (e.g., 4 weeks).

-

Blood Pressure Measurement: Monitor systolic and diastolic blood pressure at baseline and at regular intervals throughout the study using a non-invasive tail-cuff method or telemetry.

-

Biochemical Analysis: Collect blood and urine samples at baseline and at the end of the study to measure plasma and urinary aldosterone levels, plasma renin activity, and electrolyte concentrations.

-

Tissue Analysis (Optional): At the end of the study, tissues such as the heart and kidneys can be collected for histological analysis to assess for organ damage.

Visualizations

Caption: Mechanism of action of Baxdrostat in the Renin-Angiotensin-Aldosterone System.

Protocol for Measuring Plasma Aldosterone Concentration Following Baxdrostat Treatment

Audience: Researchers, scientists, and drug development professionals.

Application Note:

Baxdrostat is a potent and highly selective inhibitor of aldosterone (B195564) synthase (CYP11B2), the key enzyme responsible for the synthesis of aldosterone.[1][2] By targeting this enzyme, Baxdrostat effectively reduces aldosterone production, making it a promising therapeutic agent for managing conditions such as treatment-resistant hypertension and primary aldosteronism.[1][3] The accurate measurement of plasma aldosterone concentration is paramount for assessing the pharmacodynamic effects of Baxdrostat and understanding its clinical efficacy. This document provides a comprehensive protocol for the quantification of plasma aldosterone in samples from subjects treated with Baxdrostat, with a focus on a robust and specific analytical methodology.

Baxdrostat's mechanism of action leads to a dose-dependent reduction in plasma aldosterone levels.[1][4] This targeted inhibition can also lead to an accumulation of aldosterone precursors, such as 11-deoxycorticosterone.[5] Therefore, a highly specific analytical method is required to differentiate aldosterone from structurally similar steroid precursors. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold-standard for this application, offering superior sensitivity and specificity compared to traditional immunoassays.[6][7]

Data Presentation:

The following table summarizes the effects of Baxdrostat on plasma aldosterone concentration and blood pressure as observed in the BrigHTN Phase 2 clinical trial.

| Parameter | Placebo | Baxdrostat (0.5 mg) | Baxdrostat (1.0 mg) | Baxdrostat (2.0 mg) |

| Change in Plasma Aldosterone | - | Dose-dependent reduction | Dose-dependent reduction | Significant reduction |

| Placebo-Adjusted Systolic BP Change | - | -8.1 mmHg | -11.0 mmHg | -20.3 mmHg |

Note: Specific percentage reductions in plasma aldosterone were not publicly detailed in the initial search results, but were described as dose-dependent. The BrigHTN trial demonstrated significant placebo-adjusted reductions in systolic blood pressure.[8][9]

Experimental Protocol: Measurement of Plasma Aldosterone by LC-MS/MS

This protocol outlines the procedure for the quantitative analysis of aldosterone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

-

Plasma Samples: Collected in K2EDTA tubes and stored at -80°C.

-

Aldosterone Standard: Certified reference material.

-

Internal Standard (IS): Deuterated Aldosterone (e.g., d4-Aldosterone).

-

Solvents: HPLC-grade methanol (B129727), acetonitrile, water, and formic acid.

-

Reagents: Zinc sulfate (B86663) (for protein precipitation).

-

Solid-Phase Extraction (SPE): Oasis MAX µElution 96-well plate or similar.

-

LC-MS/MS System: ACQUITY UPLC I-Class System coupled with a Xevo TQ Absolute Mass Spectrometer or equivalent.[10]

2. Sample Preparation:

-

Thawing: Thaw plasma samples, calibrators, and quality controls on ice.

-

Internal Standard Spiking: Add an appropriate volume of deuterated aldosterone internal standard to all samples, calibrators, and QCs (except for the double blank).

-

Protein Precipitation: Add a 4:1 ratio of zinc sulfate solution to the plasma samples to precipitate proteins.[7] Vortex and centrifuge.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE plate wells with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the SPE plate.

-

Wash the wells to remove interfering substances.

-

Elute the aldosterone and internal standard using an appropriate elution solvent (e.g., 30% acetonitrile).[11]

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection.

3. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: XBridge C8, 2.5µm, 2.1 x 50 mm column or equivalent.[10]

-

Mobile Phase A: Water with 0.2 mM ammonium (B1175870) fluoride.[11]

-

Mobile Phase B: Methanol.

-

Gradient: A suitable gradient to ensure separation of aldosterone from its isomers and precursors.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor and product ion transitions for both aldosterone and the deuterated internal standard. This ensures high specificity.

-

4. Quality Control and Data Analysis:

-

Calibration Curve: Prepare a calibration curve using a series of known concentrations of aldosterone standards. The curve should be linear over the expected concentration range in the samples.

-

Quality Control Samples: Include low, medium, and high concentration QC samples in each analytical run to monitor the accuracy and precision of the assay.

-

Data Processing: Integrate the peak areas for aldosterone and the internal standard. Calculate the concentration of aldosterone in the unknown samples using the calibration curve. The results should be reported in ng/dL or pmol/L.

Mandatory Visualizations:

Caption: Baxdrostat inhibits aldosterone synthase (CYP11B2).

Caption: Workflow for Plasma Aldosterone Measurement.

References

- 1. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. cardiometabolichealth.org [cardiometabolichealth.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

- 8. Baxdrostat Slashes BP in Resistant Hypertension: BrigHTN [medscape.com]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

- 11. waters.com [waters.com]

Application Note: A Cell-Based Assay for Screening Selective Aldosterone Synthase (CYP11B2) Inhibitors Featuring Baxdrostat

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aldosterone (B195564), a mineralocorticoid hormone, is a crucial regulator of blood pressure and electrolyte balance.[1] However, excessive aldosterone production is implicated in various cardiovascular and renal diseases, including resistant hypertension, heart failure, and chronic kidney disease.[2][3][4] The final and rate-limiting step in aldosterone biosynthesis is catalyzed by the enzyme aldosterone synthase, encoded by the CYP11B2 gene.[5][6] This makes CYP11B2 a prime therapeutic target for reducing aldosterone levels.[7]

Baxdrostat (formerly CIN-107) is a potent and highly selective next-generation aldosterone synthase inhibitor.[5][8] It effectively lowers aldosterone production without significantly impacting cortisol synthesis, which is governed by the homologous enzyme 11β-hydroxylase (CYP11B1).[9][10] This selectivity is critical for avoiding the adverse effects associated with cortisol deficiency.[3]

This application note provides a detailed protocol for a cell-based assay to screen and characterize aldosterone synthase inhibitors like Baxdrostat. The human adrenocortical carcinoma cell line NCI-H295R is utilized as it endogenously expresses the key enzymes required for steroidogenesis, offering a physiologically relevant in vitro model system.[2][11]

Aldosterone Synthesis Signaling Pathway

Aldosterone synthesis in the zona glomerulosa of the adrenal cortex is primarily regulated by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels.[12] Angiotensin II (Ang II) binds to its type 1 receptor (AT1R), initiating a signaling cascade that increases intracellular calcium and activates transcription factors.[1] This leads to the upregulation and activation of steroidogenic enzymes. The pathway begins with cholesterol and culminates in the conversion of 11-deoxycorticosterone to aldosterone, a multi-step process exclusively catalyzed by aldosterone synthase (CYP11B2).[6]

Principle of the Assay